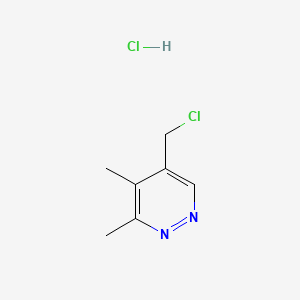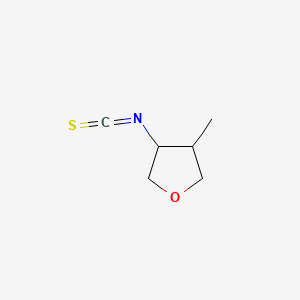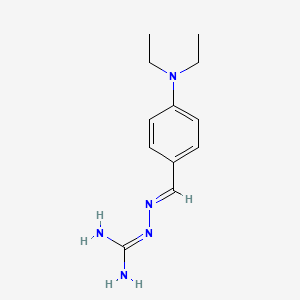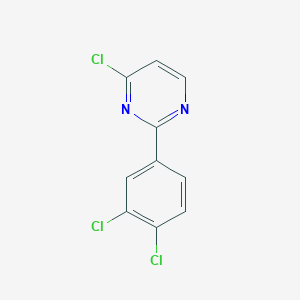
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant applications in the field of medicine and scientific research. This compound is known for its unique structure and properties, which make it a valuable subject of study in various domains, including chemistry, biology, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the conversion of phytosterols into pregnatetraenedione through a combined microbial and chemical process. This process includes the following steps:
- Δ1 dehydrogenation .
Hydrolysis: of 9-OHPDC-M to 9-OHPDC.
Decarboxylation rearrangement: .
Dehydration: .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of engineered microbial strains and carefully controlled reaction conditions to achieve the desired product with high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions:
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substituting agents : Halogens, nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of various steroid compounds.
- Biology : Studied for its effects on cellular processes and signaling pathways.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and hormonal disorders.
- Industry : Utilized in the production of corticosteroids and other pharmaceutical products .
Mécanisme D'action
The mechanism of action of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of inflammatory responses. The pathways involved include the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparaison Avec Des Composés Similaires
- 17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione .
- 11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione .
Comparison: Compared to similar compounds, 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities and pharmacological properties. These differences make it a valuable compound for targeted research and therapeutic applications .
Propriétés
Formule moléculaire |
C22H28O3 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12,16-18,25H,1,6-7,9-11H2,2-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 |
Clé InChI |
FOWNNVZRKGYHLF-NWUMPJBXSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


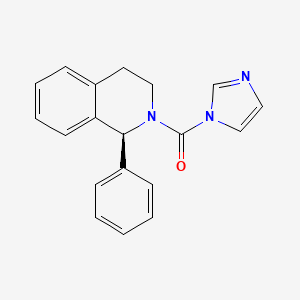



![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)

